molecular formula C9H9Cl3N2O3S B5740259 N~2~-(methylsulfonyl)-N~2~-(2,4,5-trichlorophenyl)glycinamide

N~2~-(methylsulfonyl)-N~2~-(2,4,5-trichlorophenyl)glycinamide

Cat. No. B5740259
M. Wt: 331.6 g/mol
InChI Key: GLFHQTJMQOOVTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-(methylsulfonyl)-N~2~-(2,4,5-trichlorophenyl)glycinamide, commonly known as sulcotrione, is a herbicide that is widely used in agriculture to control a variety of broadleaf weeds. It was first introduced in the market in the early 1990s and since then has gained popularity due to its effectiveness and low toxicity.

Mechanism of Action

Sulcotrione works by inhibiting the activity of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is involved in the biosynthesis of carotenoids and plastoquinones. This leads to the accumulation of toxic intermediates that disrupt the photosynthetic process and ultimately result in the death of the plant.
Biochemical and Physiological Effects:
Sulcotrione has been shown to have a range of biochemical and physiological effects on plants. These include the inhibition of photosynthesis, the disruption of the electron transport chain, and the accumulation of reactive oxygen species. Sulcotrione has also been shown to affect the expression of genes involved in stress responses and plant growth regulation.

Advantages and Limitations for Lab Experiments

Sulcotrione is a useful tool for studying the effects of herbicides on plant physiology, but it does have some limitations. One of the main limitations is that it is not effective against all types of weeds, so it may not be suitable for certain experiments. Additionally, sulcotrione can be expensive, which may limit its use in some labs.

Future Directions

There are several potential future directions for research on sulcotrione. One area of interest is the development of new herbicides that target HPPD, as this enzyme is conserved across a wide range of plant species. Another potential direction is the investigation of sulcotrione's effects on non-target organisms, such as insects and soil microbes. Finally, there is also interest in exploring the potential use of sulcotrione in medicine, as it has been shown to have some anti-inflammatory and anti-cancer properties.

Synthesis Methods

Sulcotrione is synthesized by a multistep process that involves the reaction of 2,4,5-trichlorophenylacetic acid with thionyl chloride to form an acid chloride. This is then reacted with methylsulfonylamine to form the corresponding amide, which is subsequently treated with acetic anhydride to yield sulcotrione. The overall yield of this process is around 70%.

Scientific Research Applications

Sulcotrione has been extensively studied for its herbicidal activity, but it has also been investigated for its potential use in other areas such as medicine and biotechnology. One of the major research applications of sulcotrione is in the field of plant physiology, where it has been used to study the effects of herbicides on plant growth and development. Sulcotrione has also been used in studies investigating the metabolism of herbicides in plants.

properties

IUPAC Name

2-(2,4,5-trichloro-N-methylsulfonylanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl3N2O3S/c1-18(16,17)14(4-9(13)15)8-3-6(11)5(10)2-7(8)12/h2-3H,4H2,1H3,(H2,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLFHQTJMQOOVTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)N)C1=CC(=C(C=C1Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~-(methylsulfonyl)-N~2~-(2,4,5-trichlorophenyl)glycinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.